2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol
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Overview
Description
2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO. It is a chiral amino alcohol that features a fluorinated aromatic ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol typically involves the reaction of 2-Fluoro-4-methylaniline with suitable reagents. One common method is the Leimgruber-Batcho reaction, which is used to prepare the intermediate 6-chloro-5-fluoroindole . This intermediate can then be further reacted to produce the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The amino group can form hydrogen bonds, while the hydroxyl group can participate in various chemical interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Used in the preparation of similar amino alcohols and indole derivatives.
2-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol: Another chiral amino alcohol with similar properties.
Uniqueness
2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-4-9(11)8(5-7)10(2,12)6-13/h3-5,13H,6,12H2,1-2H3 |
InChI Key |
KLYGISBPZVRHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)(CO)N |
Origin of Product |
United States |
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